Ostarine-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

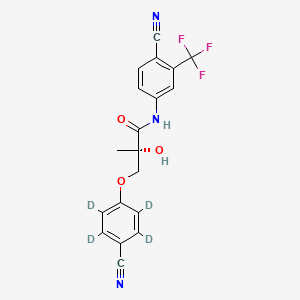

(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1/i2D,3D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGVJMBLXIUVRD-MFLSZZEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation of Ostarine-d4 Utilizing 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ostarine-d4, a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. This document details the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a pivotal technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for confirming the compound's molecular structure.

Introduction to Ostarine and the Role of Isotopic Labeling

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Its mechanism of action involves selective binding to the androgen receptor, leading to anabolic effects in muscle and bone tissue with a reduced impact on other tissues compared to traditional anabolic steroids.

The synthesis of deuterated analogs, such as this compound, is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug, potentially leading to a longer half-life. Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. The precise structural confirmation of these labeled compounds is critical to ensure their identity and purity, for which 2D NMR is an indispensable tool.

Theoretical Framework of 2D NMR for Structural Elucidation

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are essential for assembling the molecular structure of complex organic molecules. The primary 2D NMR experiments utilized in the structural elucidation of this compound include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule.

Predicted ¹H and ¹³C NMR Data for Ostarine

While specific experimental data for this compound is not publicly available in detail, a recent publication has provided the full ¹H, ¹³C, and ¹⁹F NMR structural assignments for the non-deuterated Ostarine. Based on this, and an understanding of the effects of deuterium labeling, we can predict the expected NMR data. The deuteration in this compound occurs on the 4-cyanophenoxy ring. This will result in the absence of proton signals for the deuterated positions and a change in the multiplicity of any adjacent proton signals. The ¹³C signals for the deuterated carbons will also be affected, typically showing a triplet in the proton-coupled ¹³C spectrum due to coupling with deuterium (spin I=1) and a slight upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ostarine

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 122.5 |

| 2 | 8.15 (d, J = 2.0 Hz) | 134.5 |

| 3 | 7.95 (dd, J = 8.5, 2.0 Hz) | 127.5 |

| 4 | 7.85 (d, J = 8.5 Hz) | 132.0 |

| 5 | - | 118.0 |

| 6 | - | 134.0 (q, J = 30 Hz) |

| 7 | - | 161.0 |

| 8 | 7.60 (d, J = 9.0 Hz) | 133.5 |

| 9 | 7.00 (d, J = 9.0 Hz) | 115.0 |

| 10 | - | 104.0 |

| 11 | - | 119.0 |

| 12 | 4.50 (d, J = 9.0 Hz), 4.10 (d, J = 9.0 Hz) | 73.0 |

| 13 | - | 75.0 |

| 14 | 1.65 (s) | 25.0 |

| 15 | - | 172.0 |

| NH | 9.15 (s) | - |

| OH | 3.35 (s) | - |

Note: This data is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary. The deuterated positions on the 4-cyanophenoxy ring of this compound would not show ¹H signals.

Experimental Protocols for 2D NMR Analysis

A general workflow for the 2D NMR structural elucidation of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.

-

1D NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the proton chemical shift range and to optimize acquisition parameters such as spectral width and transmitter frequency. A ¹³C NMR spectrum should also be acquired.

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

-

HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

-

HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.

-

NOESY/ROESY: Acquire a NOESY or ROESY experiment with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction. The processed 2D spectra are then analyzed to assign all signals and confirm the structure.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the 2D NMR structural elucidation of this compound.

Interpretation of 2D NMR Spectra for this compound

The structural elucidation of this compound would proceed by integrating the information from each 2D NMR spectrum:

-

COSY: Correlations would be observed between the protons on the anilide ring (H-3 and H-4) and between the diastereotopic methylene (B1212753) protons at position 12.

-

HSQC: Each proton signal (except for NH and OH) would show a correlation to its directly attached carbon, confirming the C-H framework. For this compound, the absence of signals corresponding to the deuterated aromatic ring would be a key confirmation of the labeling.

-

HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations include:

-

The methyl protons (H-14) to the quaternary carbon C-13 and the methylene carbon C-12.

-

The methylene protons (H-12) to the quaternary carbon C-13 and the aromatic carbon C-9.

-

The anilide protons (H-2, H-3, H-4) to the carbonyl carbon C-15 and the quaternary carbon C-6 (bearing the CF₃ group).

-

The amide proton (NH) to the carbonyl carbon C-15 and the anilide ring carbons.

-

-

NOESY/ROESY: Through-space correlations would confirm the spatial proximity of protons, for example, between the methyl protons (H-14) and the methylene protons (H-12), and between protons on the two different aromatic rings, helping to define the molecule's conformation.

Signaling Pathway of Ostarine

Ostarine exerts its effects by binding to the androgen receptor (AR). This interaction triggers a cascade of signaling events that ultimately lead to changes in gene expression, promoting anabolic effects in muscle and bone.

Ostarine Signaling Pathway Diagram

Caption: A diagram illustrating the mechanism of action of Ostarine via the androgen receptor.

Conclusion

The structural elucidation of this compound is a critical step in its development and use in research. Two-dimensional NMR spectroscopy provides an unparalleled level of detail, allowing for the complete and unambiguous assignment of its molecular structure. By employing a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently verify the identity, purity, and site of deuteration of this important selective androgen receptor modulator. The methodologies and data interpretation strategies outlined in this guide provide a robust framework for the structural characterization of this compound and other similar small molecules.

In-Depth Technical Guide to the Physicochemical Properties of Deuterated Ostarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Ostarine, a compound of significant interest in various research and development fields. This document details available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal selective androgen receptor modulator (SARM). Its deuterated analogue, Ostarine-d4, is a stable isotope-labeled version of the molecule where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. Understanding the physicochemical properties of deuterated Ostarine is crucial for its accurate application in these scientific endeavors.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both Ostarine and its deuterated form, this compound.

Table 1: General Physicochemical Properties

| Property | Ostarine | Deuterated Ostarine (this compound) |

| Chemical Name | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | (2S)-3-(4-cyanophenoxy-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

| Synonyms | Enobosarm, MK-2866, GTx-024 | Enobosarm-d4, MK-2866-d4, GTx-024-d4 |

| CAS Number | 841205-47-8 | 1202044-20-9[1] |

| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | C₁₉H₁₀D₄F₃N₃O₃[1] |

| Appearance | White to off-white solid | Solid |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₄)[1] |

Table 2: Molar Mass and Melting Point

| Property | Ostarine | Deuterated Ostarine (this compound) |

| Molecular Weight | 389.33 g/mol | 393.35 g/mol [2] |

| Exact Mass | 389.0987 g/mol | 393.1238 g/mol |

| Melting Point | Not specified | 92-94 °C (for a deuterated form) |

Table 3: Solubility Data

| Solvent | Ostarine Solubility | Deuterated Ostarine (this compound) Solubility |

| DMSO | ~15 mg/mL | Soluble[1] |

| DMF | ~15 mg/mL | Soluble[1] |

| Ethanol | ~25 mg/mL | Not specified |

| Methanol | Not specified | Soluble[1] |

| Aqueous Buffer (PBS, pH 7.2) with Ethanol (1:4) | ~0.2 mg/mL | Not specified |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are essential for reproducibility and accuracy. Below are generalized yet detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the deuterated Ostarine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure substance, this range should be narrow.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a specific aqueous medium is a critical parameter. The shake-flask method is a common and reliable technique.

-

Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of deuterated Ostarine is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered.

-

The concentration of deuterated Ostarine in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Characterization by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a powerful tool for the identification and quantification of deuterated compounds.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Sample Preparation: A stock solution of deuterated Ostarine is prepared in a suitable organic solvent (e.g., methanol) and then diluted to the desired concentration.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in a suitable ionization mode (positive or negative electrospray ionization). For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. For structural confirmation, full scan and product ion scan modes are used to determine the exact mass and fragmentation pattern.

Signaling Pathways and Experimental Workflows

The biological effects of Ostarine are mediated through its interaction with the androgen receptor and subsequent modulation of downstream signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for characterizing deuterated Ostarine.

References

Synthesis and Purification of Ostarine-d4: A Technical Guide for Use as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Ostarine-d4, a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. The inclusion of a stable isotope label makes this compound an invaluable tool for quantitative analysis, serving as an internal standard in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] This guide details the synthetic pathway, purification protocols, and analytical characterization necessary to produce this compound of sufficient purity and isotopic enrichment for its use as a reliable analytical standard.

Synthesis of this compound

The synthesis of this compound, chemically named (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, involves the coupling of a deuterated cyanophenol with a chiral bromoamide intermediate.[3] The reaction scheme is presented below.

Reaction Scheme:

(R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide + 4-Cyanophenol-d4 → (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

A detailed experimental protocol for this synthesis is provided in Section 4.

Purification of this compound for Use as an Analytical Standard

Achieving the high purity and isotopic enrichment required for an analytical standard necessitates a multi-step purification process. The initial crude product from the synthesis is typically subjected to column chromatography followed by crystallization.

2.1. Column Chromatography:

The crude this compound is first purified by column chromatography on silica (B1680970) gel. A common solvent system for elution is a mixture of dichloromethane (B109758) and ethyl acetate (B1210297). This step is effective in removing unreacted starting materials and major byproducts.

2.2. Crystallization:

Further purification is achieved by crystallization from a suitable solvent system, such as dichloromethane/hexane. Crystallization is a critical step for obtaining a product with high chemical purity and a well-defined crystalline form.

2.3. Purity and Isotopic Enrichment Specifications:

For use as an analytical standard, this compound should meet stringent purity criteria. While specific batch specifications may vary, general recommendations for deuterated internal standards are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher.[4][5] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential techniques to confirm both the chemical purity and the isotopic enrichment of the final product.[6]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The following table summarizes key analytical data.

| Parameter | Value | Reference |

| Chemical Formula | C19H10D4F3N3O3 | [2] |

| Molecular Weight | 393.35 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 92-94 °C | |

| ¹H NMR | Consistent with the structure of Ostarine, with the absence of signals corresponding to the deuterated positions. | |

| Mass Spectrometry | [M-H]⁻ at m/z 392.1, consistent with the deuterated structure. Fragmentation patterns can be used for confirmation.[8] | |

| Chemical Purity (HPLC) | >99% | [4][9] |

| Isotopic Enrichment | ≥98% | [4][5] |

Experimental Protocols

4.1. Synthesis of (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

This protocol is adapted from established synthetic procedures.

Materials:

-

(R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

-

4-Cyanophenol-d4

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Brine

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Activated Carbon

-

Celite

Procedure:

-

A mixture of (R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, anhydrous sodium carbonate, and 4-cyanophenol-d4 in acetone is heated to reflux for approximately 3 hours.

-

The reaction mixture is then concentrated under reduced pressure to yield a solid.

-

The resulting residue is treated with water and extracted with ethyl acetate.

-

The combined organic extracts are washed sequentially with 10% sodium hydroxide solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude oil.

-

The crude oil is treated with ethanol (B145695) and activated carbon, and the mixture is heated to reflux for 1 hour.

-

The hot mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting oil is purified by column chromatography on silica gel using a dichloromethane/ethyl acetate gradient.

-

The fractions containing the pure product are combined and concentrated. The resulting oil is crystallized from a dichloromethane/hexane mixture to afford this compound as a colorless solid.

Yield: Approximately 59.9%.

Visualizations of Key Processes

5.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

5.2. Analytical Workflow: this compound as an Internal Standard

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. usbio.net [usbio.net]

- 8. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

Certificate of analysis parameters for Ostarine-d4 reference material

An In-depth Technical Guide to the Certificate of Analysis for Ostarine-d4 Reference Material

Introduction

This compound (also known as MK-2866-d4 or Enobosarm-d4) is the deuterated isotopologue of Ostarine, a selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of Ostarine in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use is critical in pharmacokinetic studies, drug metabolism research, and anti-doping analysis.

A Certificate of Analysis (CoA) for this compound reference material is a formal document that guarantees its quality and purity by providing detailed results from a battery of analytical tests. This guide provides a comprehensive overview of the essential parameters found on a typical this compound CoA, details the experimental protocols used for their determination, and serves as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and research sectors.

Summary of Analytical Parameters

The quality of a reference material is defined by a series of physicochemical and purity tests. The following table summarizes the key analytical parameters for this compound, the analytical techniques employed, and their typical specifications.

| Parameter | Analytical Method | Typical Specification |

| Appearance | Visual Inspection | White to Off-White Solid Powder |

| Solubility | Visual Inspection | Soluble in DMSO, Methanol (B129727), or Acetonitrile (B52724) |

| Identity | ¹H-NMR Spectroscopy | Conforms to the chemical structure |

| Mass Spectrometry (ESI-MS) | Conforms to the expected molecular weight | |

| Chemical Purity | HPLC/UPLC (UV, 220 nm) | ≥98.0% |

| Isotopic Purity | Mass Spectrometry (HRMS) | ≥98.0% Deuterated (d4) |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Residual Solvents | Headspace GC-MS (HS-GC-MS) | Meets USP <467> limits |

| Elemental Impurities | ICP-MS | Meets USP <232>/<233> limits |

Analytical Workflow for Reference Material Certification

The certification of a reference material like this compound involves a structured sequence of analytical tests to confirm its identity, purity, and quality. The following diagram illustrates a typical workflow from material reception to the final issuance of the Certificate of Analysis.

Caption: Workflow for this compound Reference Material Certification.

Detailed Experimental Protocols

Identity Confirmation: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound reference material is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 10-100 ng/mL.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source, is typically used.[4]

-

Analysis: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The ESI source generates ions, and the mass analyzer separates them based on their mass-to-charge ratio (m/z). The analysis is performed in positive or negative ion mode; for Ostarine, negative mode often yields a strong deprotonated molecular ion [M-H]⁻.[5]

-

Data Interpretation: The resulting mass spectrum is analyzed for the presence of an ion corresponding to the theoretical mass of this compound. The theoretical exact mass of the [M-H]⁻ ion for C₁₉H₁₀D₄F₃N₃O₃ is approximately 392.1177 Da. The measured mass must be within a narrow tolerance (typically ≤5 ppm) of the theoretical mass to confirm the identity.

Identity Confirmation: ¹H-NMR Spectroscopy

Objective: To verify the chemical structure of this compound and confirm the positions of deuterium (B1214612) labeling.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the expected spectrum for Ostarine.

-

Data Interpretation: For this compound, where the deuterium labels are on the cyanophenoxy ring, a significant reduction or complete absence of the corresponding proton signals in the aromatic region of the spectrum is expected.[4][6] This confirms the location of the deuterium labels and the overall structural integrity of the molecule.

Chemical Purity by HPLC/UPLC

Objective: To determine the chemical purity of the this compound reference material by separating it from any non-deuterated or other organic impurities.[7]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5-1.0 mg/mL).

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector is used. A C18 reversed-phase column is commonly employed.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typical flow rates are 0.3-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

-

Detection Wavelength: UV detection is set at a wavelength where Ostarine exhibits strong absorbance, such as 220 nm.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main this compound peak relative to the total area of all peaks. The purity is expressed as a percentage of the main peak area.

Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of the d4 species and quantify the presence of other isotopologues (d0, d1, d2, d3).

Methodology:

-

Instrumentation: High-resolution mass spectrometry (HRMS) is the preferred technique due to its ability to resolve the different isotopologues.[4][8]

-

Analysis: Using the same sample preparation and MS analysis method as for identity confirmation, the instrument acquires a high-resolution mass spectrum of the molecular ion cluster.

-

Data Analysis: The relative intensities of the ion signals for each isotopologue (e.g., [M(d0)-H]⁻, [M(d1)-H]⁻, [M(d2)-H]⁻, [M(d3)-H]⁻, and [M(d4)-H]⁻) are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologue intensities.[4] A high isotopic purity (typically ≥98%) is crucial for an internal standard to ensure accurate quantification.[9]

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the solid reference material.

Methodology:

-

Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10][11]

-

Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used. The coulometric method is preferred for its high sensitivity to low water content.[11][12]

-

Analysis: A known weight of the this compound solid is introduced into the titration cell containing the Karl Fischer reagent. The titrator automatically generates iodine, which reacts with the water in the sample. The endpoint is reached when all the water has been consumed.

-

Calculation: The instrument calculates the water content based on the amount of iodine generated, which is directly proportional to the amount of water. The result is expressed as a weight percentage (w/w).

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Objective: To identify and quantify any residual organic solvents remaining from the synthesis and purification process.

Methodology:

-

Principle: This technique is ideal for analyzing volatile organic compounds in a solid matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC system.[13][14]

-

Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a headspace autosampler.

-

Analysis: A weighed amount of this compound is placed in a headspace vial with a suitable high-boiling-point solvent (e.g., DMSO). The vial is sealed and heated to a specific temperature for a set time. A portion of the headspace gas is then automatically injected into the GC for separation and detection.

-

Data Interpretation: The detected peaks are identified and quantified against a standard containing known amounts of common solvents. The results are compared against the limits set by regulatory guidelines, such as USP General Chapter <467>.[15][16][17]

Elemental Impurities by ICP-MS

Objective: To detect and quantify trace amounts of heavy metals and other elemental impurities.

Methodology:

-

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels or lower.[18]

-

Instrumentation: An ICP-MS instrument.

-

Sample Preparation: A known amount of this compound is accurately weighed and digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system. The digested sample is then diluted to a final volume with deionized water.

-

Analysis: The prepared sample is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.

-

Data Interpretation: The concentrations of specified elements are determined by comparing the signal intensities to those of certified calibration standards. The results must comply with the limits established in guidelines such as USP <232> and <233>.[19][20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (MK-2866-d4) | 稳定同位素 | MCE [medchemexpress.cn]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. moravek.com [moravek.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 11. gmpinsiders.com [gmpinsiders.com]

- 12. mt.com [mt.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. GC-HS Analysis: High-Purity Solvents for Residual Solvent Testing - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]

- 15. s4science.at [s4science.at]

- 16. shimadzu.com [shimadzu.com]

- 17. agilent.com [agilent.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

Quantitative NMR (qNMR) Analysis of Ostarine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise analysis of Ostarine-d4. This compound, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine, is frequently employed as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte of interest.[1][2] This guide will detail the experimental protocols, data analysis, and validation parameters necessary for the accurate quantification of Ostarine, utilizing this compound as a key reference material.

Introduction to qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances, including active pharmaceutical ingredients (APIs) and related compounds.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[4][5] This characteristic allows for direct quantification without the need for identical reference standards for the analyte, provided a certified internal standard is used.[3]

For the analysis of Ostarine, a non-steroidal SARM, ¹H qNMR is a particularly suitable technique.[6][7] The use of this compound as an internal standard is advantageous as its NMR spectrum is nearly identical to that of Ostarine, with the exception of the deuterated positions, ensuring similar relaxation times and minimizing integration errors.

Experimental Protocol for qNMR Analysis of Ostarine

The following protocol outlines the key steps for the quantitative analysis of Ostarine using this compound as an internal standard.

Materials and Reagents

-

Analyte: Ostarine

-

Internal Standard: this compound (of known, certified purity)

-

Solvent: Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d, Methanol-d₄) of high purity. The choice of solvent should ensure complete dissolution of both the analyte and the internal standard.

-

NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing: Accurately weigh a specific amount of the Ostarine sample and the this compound internal standard into a clean, dry vial. The masses should be recorded to at least 0.01 mg.

-

Dissolution: Dissolve the weighed samples in a precise volume of the chosen deuterated solvent.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe.

NMR Data Acquisition

Acquisition parameters must be carefully optimized to ensure accurate quantification.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment should be utilized.

-

Acquisition Time (AQ): Set to a value sufficient to allow the Free Induction Decay (FID) to decay to near zero, typically >3 seconds.

-

Relaxation Delay (D1): This is a critical parameter. D1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both Ostarine and this compound to ensure complete relaxation and accurate signal integration. A typical starting value is 30 seconds, but should be experimentally determined.

-

Number of Scans (NS): An adequate number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

-

Pulse Angle: A 90° pulse angle should be accurately calibrated and used for excitation.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

-

Integration: Integrate well-resolved, non-overlapping signals for both Ostarine and this compound. The signals chosen should be free from interference from residual solvent or impurity peaks.

-

Calculation: The purity or concentration of Ostarine can be calculated using the following formula:

Where:

-

I_analyte and I_IS are the integrated signal areas of the analyte and internal standard.

-

N_analyte and N_IS are the number of protons corresponding to the integrated signals.

-

M_analyte and M_IS are the molar masses of the analyte and internal standard.

-

m_analyte and m_IS are the masses of the analyte and internal standard.

-

Purity_IS is the certified purity of the internal standard.

-

Quantitative Data Summary

The following tables present a hypothetical but representative summary of data obtained from a validated qNMR method for Ostarine analysis using this compound.

Table 1: Method Validation Parameters

| Validation Parameter | Specification | Result |

| Specificity | No interference at the chemical shift of the analyte and IS signals | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (mg/mL) | 0.1 - 10 | 0.1 - 10 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 1.0% | 0.5% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Quantification (LOQ) (mg/mL) | Report Value | 0.1 |

| Limit of Detection (LOD) (mg/mL) | Report Value | 0.03 |

Table 2: Purity Assessment of Ostarine Batches

| Batch Number | Mass of Ostarine (mg) | Mass of this compound (mg) | Integral of Ostarine | Integral of this compound | Calculated Purity (%) |

| OST-001 | 10.12 | 10.05 | 1.00 | 1.02 | 99.2 |

| OST-002 | 9.98 | 10.01 | 0.98 | 1.01 | 98.5 |

| OST-003 | 10.05 | 9.99 | 1.01 | 1.00 | 100.3* |

*Results exceeding 100% may indicate the presence of residual solvent or an error in the certified purity of the internal standard.

Visualizing the qNMR Workflow

The following diagrams illustrate the key processes in the qNMR analysis of this compound.

Caption: The experimental workflow for the qNMR analysis of Ostarine using this compound as an internal standard.

Caption: Logical relationship of parameters for the calculation of Ostarine purity by qNMR.

Conclusion

The qNMR method, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantitative analysis of Ostarine. This technique offers a direct measurement of purity and concentration, which is essential for quality control in research, development, and manufacturing environments. Adherence to a validated protocol, including careful sample preparation, optimized data acquisition parameters, and appropriate data processing, is paramount to achieving high-quality, reproducible results. The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usp.org [usp.org]

- 4. emerypharma.com [emerypharma.com]

- 5. researchgate.net [researchgate.net]

- 6. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Analytical Edge: A Technical Guide to Ostarine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Ostarine-d4 as an internal standard for the accurate quantification of Ostarine in biological matrices. Ostarine, a selective androgen receptor modulator (SARM), has garnered significant attention for its potential therapeutic applications and its prevalence as a performance-enhancing substance. Consequently, robust and reliable analytical methods are paramount for its detection and quantification in research and anti-doping settings. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support the use of this compound in high-precision analytical workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique. In this method, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample prior to any processing steps.

Mechanism of Action as an Internal Standard:

This compound is chemically identical to Ostarine, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference is key to its function. Because this compound is virtually identical to Ostarine in its chemical and physical properties, it behaves in the same manner during sample extraction, cleanup, and chromatographic separation.[1] It experiences the same degree of loss during sample preparation, the same elution time from the liquid chromatography (LC) column, and, critically, the same extent of ionization suppression or enhancement in the mass spectrometer source.[2][3]

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from Ostarine to the signal from the known amount of this compound, any variations introduced during the analytical process are effectively cancelled out. This allows for highly accurate and precise quantification of the Ostarine concentration in the original sample.

Ostarine's Biological Mechanism of Action: A Brief Overview

To understand the context of its analysis, it is essential to grasp the biological mechanism of Ostarine. As a SARM, Ostarine selectively binds to androgen receptors (AR) in specific tissues, primarily muscle and bone.[4][5][6] This selective action is intended to produce the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects associated with traditional anabolic steroids.[6][7]

Upon binding to the androgen receptor, the Ostarine-AR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to an increase in the expression of myogenic genes, promoting muscle cell proliferation and differentiation.[4] Additionally, Ostarine has been shown to activate the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling pathway, which is also involved in cell growth and survival.[4]

Below is a diagram illustrating the signaling pathway of Ostarine.

Quantitative Data Summary

The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of Ostarine using a deuterated internal standard.

Table 1: Method Validation Parameters for Ostarine Analysis in Human Urine

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 25 ng/mL | [7] |

| Limit of Detection (LOD) | 0.5 pg/mL | [7] |

| Limit of Quantification (LOQ) | 0.05 ng/mL | [7] |

| Accuracy (Relative Error) | 1.6 - 7.5% | [7] |

| Precision (RSD) | 0.8 - 4.5% | [7] |

| Correlation Coefficient (r²) | 0.9999 | [7] |

Table 2: Method Validation Parameters for Ostarine Analysis in Rat Serum

| Parameter | Value | Reference |

| Linearity Range | 50 - 10,000 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |

| Accuracy (Within-run) | - | - |

| Accuracy (Between-run) | - | - |

| Precision (Within-run) | - | - |

| Precision (Between-run) | - | - |

| Correlation Coefficient (r²) | >0.99 | [1] |

Note: Specific accuracy and precision values for the rat serum method were not detailed in the referenced abstract.

Experimental Protocols

This section provides detailed methodologies for the analysis of Ostarine in biological matrices using this compound as an internal standard.

Sample Preparation

4.1.1. Protein Precipitation for Serum Samples

This method is suitable for the rapid analysis of Ostarine in serum.

-

To a 100 µL serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

-

Add 600 µL of acetonitrile (B52724) to precipitate the proteins.[1]

-

Vortex the mixture for 2 minutes at 2000 rpm.[1]

-

Centrifuge the sample at 12,000 rpm for 10 minutes.[1]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

4.1.2. Online Solid-Phase Extraction (SPE) for Urine Samples

This automated method offers high throughput and sensitivity for urine analysis.[7]

-

Dilute the urine sample (e.g., 1:9 with LC-MS grade water).[7]

-

Add the this compound internal standard to the diluted sample.

-

The online SPE system automatically loads the sample onto an extraction column.

-

Interfering compounds are washed to waste.

-

A switching valve directs the mobile phase through the extraction column to elute the retained Ostarine and this compound onto the analytical column for separation and detection.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of Ostarine.

Table 3: Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Gradient | Optimized for separation of Ostarine from matrix components |

Table 4: Mass Spectrometry Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), typically negative or positive |

| Nebulizer Gas Pressure | ~40-60 psi |

| Capillary Voltage | ~3500-5500 V |

| Drying Gas Temperature | ~300-350 °C |

| Drying Gas Flow | ~10-13 L/min |

Table 5: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Ostarine | 388.1 | 269.1 | 23 | Negative |

| Ostarine | 388.1 | 185.1 | 23 | Negative |

| Ostarine | 388.1 | 118.1 | 23 | Negative |

| This compound | 392.1 | 273.1 | ~23 | Negative |

Note: The MRM transitions for this compound are predicted based on a mass shift of +4 Da. The optimal collision energy for this compound should be determined empirically but is expected to be very similar to that of Ostarine.

Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Ostarine in various biological matrices. Its mechanism of action as an internal standard, based on the principles of isotope dilution, allows for the effective correction of analytical variability, including matrix effects and sample loss during preparation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for Ostarine analysis. The use of this compound is crucial for generating high-quality data in both research and regulated environments.

References

- 1. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. forensicrti.org [forensicrti.org]

- 7. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

Ostarine-d4: An In-Depth Technical Guide to its Chemical Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ostarine-d4 (MK-2866-d4), the deuterated analog of the selective androgen receptor modulator (SARM) Ostarine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis. Understanding its chemical stability and degradation profile is paramount for ensuring the accuracy and reliability of analytical data, as well as for the development of stable formulations. This technical guide provides a comprehensive overview of the stability of this compound, including detailed experimental protocols for stress testing, a summary of potential degradation pathways, and the application of stability-indicating analytical methods. The information presented herein is based on established principles of drug degradation, analysis of Ostarine's chemical structure, and adherence to ICH guidelines for stability testing.

Introduction to this compound

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. This compound is its stable isotope-labeled counterpart, where four hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The chemical integrity of this compound is crucial for its function as a reliable analytical standard.

Chemical Stability Profile

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for this compound is not publicly available, this guide outlines the expected stability based on the functional groups present in the molecule and general principles of drug degradation.

Summary of Forced Degradation Studies

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating the degradation products from the parent compound.

The following table summarizes the anticipated stability of this compound under various stress conditions. The quantitative data presented is illustrative, based on typical outcomes for molecules with similar functional groups, and should be confirmed by experimental studies.

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15-25% | Amide hydrolysis product, Ether cleavage product |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% | Amide hydrolysis product, Nitrile hydrolysis to carboxylic acid |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-oxide, Hydroxylated derivatives |

| Thermal | Dry Heat | 48 hours | 105°C | 5-15% | Limited degradation expected |

| Photolytic | ICH Q1B Option 2 | N/A | Room Temp | <10% | Photolytic isomers, minor degradation |

Table 1: Illustrative Summary of Forced Degradation Data for this compound.

Experimental Protocols for Stability Testing

Detailed and well-documented experimental protocols are crucial for reproducible stability studies. The following sections provide methodologies for conducting forced degradation studies on this compound.

Preparation of Stock and Working Solutions

A stock solution of this compound is typically prepared by dissolving the compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of 1 mg/mL. Working solutions for the stress studies are then prepared by diluting the stock solution with the appropriate stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation (Stress Testing) Protocol

-

Acid Hydrolysis: A working solution of this compound is mixed with 0.1 M hydrochloric acid and heated in a water bath at 80°C. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521), and diluted with the mobile phase for analysis.

-

Base Hydrolysis: A working solution of this compound is mixed with 0.1 M sodium hydroxide and maintained at 60°C. Samples are taken at various time points, neutralized with 0.1 M hydrochloric acid, and prepared for analysis.

-

Oxidative Degradation: The working solution is treated with 3% hydrogen peroxide at room temperature. Samples are collected over time and analyzed.

-

Thermal Degradation: A solid sample of this compound is placed in a thermostatically controlled oven at 105°C. Samples are withdrawn at specified times, dissolved in a suitable solvent, and analyzed.

-

Photostability Testing: A solution of this compound, as well as the solid compound, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. Control samples are kept in the dark to exclude thermal degradation.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) is recommended.

Chromatographic Conditions (Illustrative):

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Detection: Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometry)

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be determined and optimized.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Caption: Workflow for Forced Degradation Studies of this compound.

Potential Degradation Pathways of Ostarine

Based on the chemical structure of Ostarine, several degradation pathways can be postulated. The primary sites susceptible to degradation are the amide linkage, the ether bond, and the nitrile groups. Deuteration on the phenoxy ring is not expected to significantly alter these primary degradation pathways but may have a minor effect on the reaction rates (kinetic isotope effect).

Caption: Postulated Chemical Degradation Pathways of Ostarine.

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical stability and degradation profile of this compound. While specific experimental data for this compound is limited, the provided protocols and hypothesized degradation pathways, based on the principles of organic chemistry and regulatory guidelines, offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of these principles will ensure the development of robust, stability-indicating analytical methods and contribute to the overall quality and reliability of research and development activities involving this compound. It is strongly recommended that experimental forced degradation studies be conducted to confirm the stability profile and identify any unique degradation products of this important analytical standard.

Ostarine-d4 (CAS No. 1202044-20-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ostarine-d4, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine (also known as Enobosarm or MK-2866). This compound, bearing the Chemical Abstracts Service (CAS) number 1202044-20-9, is primarily utilized as an internal standard for the precise quantification of Ostarine in various biological matrices. This guide details the chemical properties, synthesis, and analytical applications of this compound. Furthermore, it delves into the extensive research on the non-deuterated parent compound, Ostarine, covering its mechanism of action, signaling pathways, metabolism, and quantitative data from preclinical and clinical investigations. This information is crucial for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.

Introduction to this compound

This compound is a stable, isotopically labeled version of Ostarine, a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis.[1][2] The substitution of four hydrogen atoms with deuterium (B1214612) in the phenoxy ring of the molecule imparts a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods.[3] This allows for accurate correction of variations that may occur during sample preparation and analysis, ensuring reliable quantification of Ostarine.[3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

| Property | This compound | Ostarine |

| CAS Number | 1202044-20-9 | 841205-47-8 |

| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | C₁₉H₁₄F₃N₃O₃ |

| Molecular Weight | 393.35 g/mol | 389.33 g/mol |

| IUPAC Name | (2S)-3-(4-cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

| Synonyms | MK-2866-d4, Enobosarm-d4, GTX-024-d4 | MK-2866, Enobosarm, GTX-024, S-22 |

Synthesis of this compound

The synthesis of deuterated Ostarine involves the reaction of a deuterated phenol (B47542) with a chiral propionamide (B166681) derivative. A detailed experimental protocol, adapted from published literature, is provided below.

Experimental Protocol: Synthesis

A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone (B3395972) is heated to reflux for 3 hours.[4] The reaction mixture is then concentrated under reduced pressure. The resulting solid residue is treated with 500 mL of water and extracted with ethyl acetate (B1210297) (2 x 300 mL). The combined organic extracts are washed with 10% sodium hydroxide (B78521) solution (4 x 200 mL) and brine. The organic layer is subsequently dried over magnesium sulfate (B86663) and concentrated to yield an oil. This crude product is purified by column chromatography using a mixture of dichloromethane (B109758) and ethyl acetate (80:20) as the eluent. The purified oil is then crystallized from a dichloromethane/hexane mixture to yield (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy-d4)-2-hydroxy-2-methylpropanamide as a colorless solid.[4]

Mechanism of Action of Ostarine

Ostarine exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][5][6] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, primarily on skeletal muscle and bone, with reduced androgenic effects on tissues such as the prostate.[1]

Signaling Pathways

Upon binding to Ostarine, the androgen receptor translocates to the nucleus, where it modulates the transcription of target genes. This genomic action is responsible for the observed increases in muscle protein synthesis and bone mineral density.[5] Additionally, Ostarine has been shown to activate non-genomic signaling pathways, including the rapid phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation of the ERK1/2 pathway also contributes to the pro-proliferative and differentiating effects of Ostarine on muscle cells.[5]

Caption: Ostarine's dual signaling pathways in muscle cells.

Quantitative Data

The following tables summarize key quantitative data from various studies on Ostarine.

In Vitro Activity

| Parameter | Value | Assay | Reference |

| AR Binding Affinity (Ki) | 3.8 nM | Competitive radioligand binding assay | [7] |

| Cell Proliferation (C2C12) | Increased at 1000 nM (p < 0.01) | BrdU assay | [5] |

| Cell Viability (C2C12) | Increased at 1000 nM (p < 0.05) | MTT assay | [5] |

| ERK1/2 Phosphorylation (C2C12) | Increased at 100 and 1000 nM (p < 0.01) | Western Blot | [5] |

| Myogenin Expression (C2C12, 2 days) | Increased at 100 nM (p < 0.01) and 1000 nM (p < 0.05) | Western Blot | [5] |

| MyH Expression (C2C12, 6 days) | Increased at 100 nM (p < 0.05) and 1000 nM (p < 0.01) | Western Blot | [5] |

| Leptin Secretion (Rat Adipocytes) | Decreased at 1 µM (p < 0.05) | ELISA | [8] |

| Adiponectin Secretion (Rat Adipocytes) | Decreased at 0.1 and 1 µM (p < 0.05) | ELISA | [8] |

In Vivo Preclinical Data (Rat Models)

| Parameter | Dose | Duration | Effect | Reference |

| Levator Ani Muscle Weight | ED₅₀ = 0.03 mg/day | - | 141.9% increase | [7] |

| Prostate Weight | ED₅₀ = 0.12 mg/day | - | 39.2% of intact control | [7] |

| Muscle Mass | 0.4 mg/kg/day | 30 days | Increased (p < 0.01) | [5] |

| Bone Mineral Density | 0.04 - 4 mg/kg/day | 5 weeks | Increased in OVX rats | [1] |

| Plasma Half-life (IV) | 10 mg/kg | - | 6.0 hours | [7] |

Clinical Trial Data (Human Studies)

| Parameter | Dose | Duration | Effect | Reference |

| Lean Body Mass | 3 mg/day | 3 months | +1.4 kg vs. placebo (p < 0.001) | [9] |

| Fat Mass | 3 mg/day | 3 months | -0.6 kg vs. placebo (p = 0.08) | [9] |

| Stair Climb Power | 3 mg/day | 3 months | Increased (p = 0.005) | [9] |

| Lean Body Mass (Cancer Patients) | 1 mg and 3 mg/day | 16 weeks | Significant increase | [10] |

Metabolism of Ostarine

In humans, Ostarine undergoes extensive metabolism primarily through hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation.[[“]][12][13] Studies have identified up to ten metabolites in urine.[12][13] The major metabolic pathways involve the formation of Ostarine-glucuronide and hydroxybenzonitrile-ostarine-glucuronide.[[“]][13] The production of cyanophenol-sulfate has been suggested as a potential contributor to liver toxicity observed in some cases.[12][13]

Caption: Major metabolic pathways of Ostarine in humans.

Analytical Methodologies

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ostarine in biological samples such as urine and serum.[3][14][15]

Experimental Protocol: LC-MS/MS Quantification in Rat Serum

Sample Preparation (Protein Precipitation): To a serum sample, an internal standard solution (this compound) is added.[15] Proteins are precipitated by the addition of a suitable organic solvent (e.g., methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is transferred to an HPLC vial for analysis.[15]

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A reverse-phase liquid chromatography system is used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and an aqueous buffer, such as 10 mM ammonium (B1175870) formate (B1220265) (e.g., 75:25, v/v).[15]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed.

-

Ionization: Electrospray ionization (ESI) in negative mode is often used.[15]

The specific mass transitions for Ostarine and this compound are monitored for selective and sensitive detection.

Caption: General workflow for Ostarine quantification using LC-MS/MS.

Kinetic Isotope Effect

Conclusion

This compound (CAS No. 1202044-20-9) is an indispensable tool for the accurate and reliable quantification of Ostarine in research and clinical settings. A thorough understanding of the parent compound's mechanism of action, metabolism, and pharmacological effects, as detailed in this guide, is essential for interpreting such analytical data. The provided protocols and quantitative summaries serve as a valuable resource for scientists and drug development professionals working with this selective androgen receptor modulator and its deuterated analogue. Further research into the potential kinetic isotope effects on the pharmacokinetics of this compound could provide additional insights into its metabolic fate.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ostarine(MK-2866) synthesis - chemicalbook [chemicalbook.com]

- 5. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurodiagnostico.com [eurodiagnostico.com]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]

- 10. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ostarine Quantification using Ostarine-d4 by LC-MS/MS

Introduction

Ostarine (B1683759) (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[1][2][3] Due to its anabolic properties, which promote muscle growth, Ostarine is often misused as a performance-enhancing drug in sports and is prohibited by the World Anti-Doping Agency (WADA).[2][3][4][5] Consequently, there is a significant need for robust and sensitive analytical methods for the accurate quantification of Ostarine in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of SARMs due to its high selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard, such as Ostarine-d4, is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and matrix effects.[7] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Ostarine in biological matrices, utilizing this compound as an internal standard.

Principle of the Method

This method employs liquid chromatography to separate Ostarine and its deuterated internal standard, this compound, from endogenous components in the sample matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of Ostarine is based on the ratio of the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard is the most effective way to correct for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.

Caption: Experimental workflow for Ostarine quantification.

Materials and Reagents

Chemicals and Standards

-

Ostarine certified reference standard (CRS)

-

This compound certified reference standard

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Control matrix (e.g., drug-free human plasma or urine)

Labware and Equipment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm)[8]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ostarine and this compound reference standards into separate volumetric flasks. Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of 10 µg/mL for both Ostarine and this compound.[8]

-

Working Standard Solutions: Prepare a series of Ostarine working standard solutions by serial dilution of the intermediate stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with a suitable solvent to achieve a final concentration appropriate for spiking into samples.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired limit of quantification. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

-

Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.[8]

-

Add 600 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for 2 minutes.[8]

-

Centrifuge at 12,000 rpm for 10 minutes.[8]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) with methanol followed by water.

-

Load the urine sample (pre-treated as necessary, e.g., with enzymatic hydrolysis for conjugated metabolites) onto the cartridge.[9]

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Ostarine and this compound with a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Caption: Rationale for using a stable isotope-labeled internal standard.

LC-MS/MS Conditions